molecular formula C26H18BrNO3 B388635 17-(2-bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde

17-(2-bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde

Cat. No.: B388635
M. Wt: 472.3g/mol
InChI Key: IIDIQRVWHGMZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-(2-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(2-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the core pentacyclic structure: This is achieved through a series of cyclization reactions.

    Introduction of the bromophenyl group: This step involves electrophilic aromatic substitution to introduce the bromine atom.

    Functionalization of the aldehyde group: This is typically done through formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

17-(2-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives.

Scientific Research Applications

17-(2-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 17-(2-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with cellular receptors: Modulating signal transduction pathways.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-(2-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde is unique due to its complex pentacyclic structure and the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C26H18BrNO3

Molecular Weight

472.3g/mol

IUPAC Name

17-(2-bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde

InChI

InChI=1S/C26H18BrNO3/c1-25-15-8-2-4-10-17(15)26(14-29,18-11-5-3-9-16(18)25)22-21(25)23(30)28(24(22)31)20-13-7-6-12-19(20)27/h2-14,21-22H,1H3

InChI Key

IIDIQRVWHGMZOE-UHFFFAOYSA-N

SMILES

CC12C3C(C(=O)N(C3=O)C4=CC=CC=C4Br)C(C5=CC=CC=C51)(C6=CC=CC=C26)C=O

Canonical SMILES

CC12C3C(C(=O)N(C3=O)C4=CC=CC=C4Br)C(C5=CC=CC=C51)(C6=CC=CC=C26)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.